Cas no 1593701-91-7 (2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine)
![2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine structure](https://ja.kuujia.com/scimg/cas/1593701-91-7x500.png)
2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine 化学的及び物理的性質
名前と識別子
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- 2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine
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- MDL: MFCD31760408
- インチ: 1S/C16H24BNO3/c1-11-8-13(9-18-14(11)19-10-12-6-7-12)17-20-15(2,3)16(4,5)21-17/h8-9,12H,6-7,10H2,1-5H3
- InChIKey: MAJZLSGMTKOQRL-UHFFFAOYSA-N
- ほほえんだ: O1B(C2=CN=C(C(C)=C2)OCC2CC2)OC(C)(C)C1(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 368
- トポロジー分子極性表面積: 40.6
2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 196042-2.500g |
2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine, 95% |
1593701-91-7 | 95% | 2.500g |
$1980.00 | 2023-09-07 |
2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine 関連文献
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridineに関する追加情報
Comprehensive Overview of 2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine (CAS No. 1593701-91-7)
The compound 2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine (CAS No. 1593701-91-7) is a highly specialized boronic ester-containing derivative of pyridine, which has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the cyclopropylmethoxy and dioxaborolane moieties, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in Suzuki-Miyaura cross-coupling reactions, a widely used method for carbon-carbon bond formation in drug discovery.
In recent years, the demand for boron-containing compounds like 1593701-91-7 has surged due to their versatility in medicinal chemistry. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group serves as a protected form of boronic acid, enhancing stability and reactivity under various conditions. This compound is often explored in the context of kinase inhibitor development, a hot topic in oncology research. Its pyridine core further contributes to its ability to interact with biological targets, making it a promising candidate for structure-activity relationship (SAR) studies.
From a synthetic perspective, 2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine is frequently discussed in forums and publications focusing on organoboron chemistry. Its compatibility with palladium-catalyzed reactions aligns with the growing trend of sustainable catalysis in the pharmaceutical industry. Additionally, its lipophilicity and metabolic stability are critical factors evaluated in preclinical drug development, addressing common queries about ADME properties (Absorption, Distribution, Metabolism, and Excretion).
The compound’s CAS No. 1593701-91-7 is often searched alongside terms like "boronate ester synthesis", "pyridine derivatives in drug design", and "cross-coupling reagents", reflecting its relevance in cutting-edge research. Its cyclopropylmethoxy substituent is also a point of interest due to its role in modulating molecular conformation and bioavailability. These attributes make it a subject of ongoing studies in fragment-based drug discovery, a strategy gaining traction for targeting protein-protein interactions.
In summary, 2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine represents a critical building block in modern synthetic chemistry. Its applications span from small-molecule therapeutics to material science, with researchers continually uncovering new utilities for this versatile compound. As the field evolves, its role in enabling green chemistry and high-throughput screening methodologies will likely expand, solidifying its importance in scientific innovation.
1593701-91-7 (2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine) 関連製品
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